4-(methoxymethyl)-1H-pyrazole
Overview
Description
4-(methoxymethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Sulphonylation : 4-Amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole has been synthesized and underwent sulfonylation with p-toluenesulfonyl chloride. Its structure was confirmed through IR, UV, and NMR spectroscopy, showcasing its versatility in chemical modifications (Diana et al., 2018).
Synthesis of Triazole Derivatives : Research on the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles demonstrates the strategic role of pyrazole and 1,2,4-triazole derivatives in medicine and pharmacy, particularly for their chemical modification potential and interaction with various biological targets (Fedotov et al., 2022).
Applications in Material Science
Antioxidant and Cytotoxic Activities : Novel dihydro-pyrano[2,3-c]pyrazoles with methoxy groups in aromatic groups have shown significant antioxidant activities and low cytotoxicity, suggesting potential use in treating free radical-related diseases or as food additives (Yang et al., 2014).
Corrosion Protection : The study on carbohydrazide-pyrazole compounds, including 5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide, demonstrated notable inhibition efficiency in corrosion protection of mild steel, making it a promising agent for industrial applications (Paul et al., 2020).
Biological and Pharmaceutical Research
Synthesis of Medicinally Important Derivatives : Research on the synthesis of pyrazole derivatives, including 4-methoxyaniline, highlights the method's efficiency and environmental friendliness, suggesting its utility in pharmaceutical applications (Shelke et al., 2014).
Antimicrobial and Antioxidant Properties : A study on pyrazol-4-yl- and 2H-chromene-based substituted anilines, including compounds with methoxy groups, showed significant antibacterial, antifungal, and antioxidant activities, indicating potential applications in biomedicine (Banoji et al., 2022).
Properties
IUPAC Name |
4-(methoxymethyl)-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-8-4-5-2-6-7-3-5/h2-3H,4H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICVUYMRSBUEKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CNN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308324 | |
Record name | 4-(Methoxymethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37599-34-1 | |
Record name | 4-(Methoxymethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37599-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methoxymethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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